5,6-Difluoro-1H-indazole
Overview
Description
5,6-Difluoro-1H-indazole is a chemical compound with the molecular formula C7H4F2N2 . It has a molecular weight of 154.12 . It is a solid substance at room temperature .
Synthesis Analysis
Indazole-containing derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities . The synthesis of indazole derivatives has gained considerable attention in the field of medicinal chemistry . Various methods have been developed for the synthesis of these heterocycles .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) .
Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .
Physical and Chemical Properties Analysis
This compound has a boiling point of 281.4±20.0C at 760 mmHg . It is stored in a sealed, dry environment at room temperature .
Scientific Research Applications
Structural Analysis and Molecular Properties
The Effect of Fluorination on Supramolecular Structure Fluorinated indazoles, including those structurally related to 5,6-Difluoro-1H-indazole, have been extensively studied to understand the impact of fluorination on their supramolecular structure. For instance, NH-indazoles such as 3-methyl, 3-trifluoromethyl, and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles have been analyzed using X-ray crystallography and multinuclear magnetic resonance spectroscopy. Remarkably, some of these fluorinated indazoles demonstrate unique crystallization patterns, forming helices of a three-fold screw axis, which are the first of their kind observed among indazoles. These findings shed light on how fluorine atoms influence the molecular geometry and intermolecular interactions of indazole derivatives (Teichert et al., 2007).
Perfluorinated Indazoles and Scorpionate Ligands Perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes have been synthesized to explore their supramolecular structures and potential as ligands. These complexes, featuring perfluoroalkyl chains of varying lengths, display different supramolecular organizations depending on the chain length. Furthermore, the X-ray crystal structure of these complexes reveals interesting intramolecular interactions, suggesting their potential utility in designing novel ligands with high fluorination (Muñoz et al., 2014).
Proton Transfer Dynamics in Solid State 4,6-difluoro-1H,2H-indazolin-3-one, a compound structurally similar to this compound, has been investigated for its unique proton transfer dynamics in the solid state. This study provides insights into the intermolecular interactions and proton transfer processes in solid-state fluorinated indazoles, which are crucial for understanding their chemical reactivity and designing materials with specific properties (Pérez-Torralba et al., 2010).
Synthetic Methods and Chemical Reactions
Fluorinated Indazoles Synthesis A series of fluorinated indazoles have been synthesized through an ANRORC-like rearrangement (Addition of Nucleophile, Ring-Opening, and Ring-Closure) of 1,2,4-oxadiazoles with hydrazine. This method offers a pathway to obtain fluorinated indazoles under mild conditions, highlighting the potential for efficiently synthesizing derivatives of this compound (Piccionello et al., 2006).
Enantioselective Synthesis of Indazoles The synthesis of C3-substituted 1H-indazoles, including those with a fluorinated structure similar to this compound, has been achieved with high enantioselectivity using CuH catalysis. This study provides a valuable method for the selective functionalization of indazoles, which is crucial for the development of pharmaceuticals and other functional materials (Ye et al., 2020).
Safety and Hazards
The safety information for 5,6-Difluoro-1H-indazole includes several hazard statements: H302-H315-H319-H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust, mist, gas or vapors, and avoiding contact with skin and eyes .
Future Directions
Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities . The current developments in the biological activities of indazole-based compounds are promising . Therefore, the future directions in this field involve the development of novel indazole derivatives with better biological activities .
Mechanism of Action
Target of Action
Indazole derivatives, a family to which 5,6-difluoro-1h-indazole belongs, have been found to interact with a variety of biological targets . These include various receptors and enzymes that play crucial roles in cellular processes .
Mode of Action
Indazole derivatives are known to interact with their targets in a variety of ways . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
Indazole derivatives have been reported to influence a variety of biochemical pathways . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .
Result of Action
Indazole derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, anti-hiv, antiarrhythmics, antifungal, and antitumor activities .
Action Environment
The activity of indazole derivatives can be influenced by a variety of factors, including the presence of other molecules, ph, temperature, and the specific cellular environment .
Biochemical Analysis
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism These effects are likely due to the interactions of the indazole derivatives with various cellular biomolecules
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Properties
IUPAC Name |
5,6-difluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGSIOXFVHBGMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680020 | |
Record name | 5,6-Difluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-96-8 | |
Record name | 5,6-Difluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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